1,4-Diethyl-2-fluorobenzene
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Overview
Description
1,4-Diethyl-2-fluorobenzene is an organic compound belonging to the class of fluorobenzenes It is characterized by the presence of two ethyl groups and one fluorine atom attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Diethyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced to the benzene ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced via halogen exchange reactions using fluorinating agents like hydrogen fluoride or other fluorine-containing compounds .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
1,4-Diethyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The ethyl groups can be oxidized to form corresponding carboxylic acids or reduced to form ethyl-substituted derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Diethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of substituent effects on aromatic systems.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of fluorinated drugs that exhibit enhanced biological activity and metabolic stability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-Diethyl-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The ethyl groups can also participate in reactions, either as electron-donating groups or as sites for further functionalization .
Comparison with Similar Compounds
1,4-Diethyl-2-fluorobenzene can be compared with other fluorobenzenes and ethyl-substituted benzenes:
Fluorobenzene: Lacks the ethyl groups, making it less bulky and less reactive in certain substitution reactions.
1,4-Diethylbenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1,4-Difluorobenzene: Contains two fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
The presence of both ethyl and fluorine substituents in this compound makes it unique, providing a balance of steric and electronic effects that can be exploited in various chemical transformations.
Properties
Molecular Formula |
C10H13F |
---|---|
Molecular Weight |
152.21 g/mol |
IUPAC Name |
1,4-diethyl-2-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
COHCERUILUFZPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)F |
Origin of Product |
United States |
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